molecular formula C11H9BrN2O4 B1414017 Ethyl 4-bromo-2-cyano-3-nitrophenylacetate CAS No. 1806062-41-8

Ethyl 4-bromo-2-cyano-3-nitrophenylacetate

Cat. No. B1414017
CAS RN: 1806062-41-8
M. Wt: 313.1 g/mol
InChI Key: KEIZXCYKDWQHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-3-nitrophenylacetate (EBCNP) is an organic compound that has been studied extensively in recent years, due to its potential applications in scientific research. This compound is a nitrophenylacetate derivative, which is a type of ester that is formed by the reaction of an acid with an alcohol. The nitro group of the compound is responsible for its unique properties, which have been explored in a variety of research areas.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-3-nitrophenylacetate is not fully understood, however, it is believed to be related to the nitro group of the compound. The nitro group is believed to be responsible for the compound’s reactivity and its ability to catalyze certain reactions. Additionally, the nitro group is thought to be responsible for the compound’s ability to act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-3-nitrophenylacetate are not fully understood, however, some studies have suggested that the compound may have an inhibitory effect on certain enzymes. Additionally, it has been suggested that the compound may have an effect on the metabolism of certain drugs. However, further research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-2-cyano-3-nitrophenylacetate has a number of advantages for use in laboratory experiments. One advantage is its high reactivity, which allows for the synthesis of a variety of compounds. Additionally, the compound is relatively stable, which makes it suitable for use in long-term experiments. However, there are also some limitations to the use of Ethyl 4-bromo-2-cyano-3-nitrophenylacetate in laboratory experiments. For example, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving Ethyl 4-bromo-2-cyano-3-nitrophenylacetate. One area of research that could be explored is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals. Finally, research could be conducted to explore the potential uses of the compound in the synthesis of polymers.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-nitrophenylacetate has been used in a variety of scientific research applications. One of the most prominent applications is its use as a reagent in the synthesis of other compounds, such as nitrophenylacetates. It has also been used in the synthesis of other nitro compounds, such as nitroalkenes and nitroaromatics. Additionally, Ethyl 4-bromo-2-cyano-3-nitrophenylacetate has been used as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals.

properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(12)11(14(16)17)8(7)6-13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIZXCYKDWQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-3-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 2
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 3
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 4
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 5
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-cyano-3-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.